Thiomorpholine-2-carboxylic acid

Description

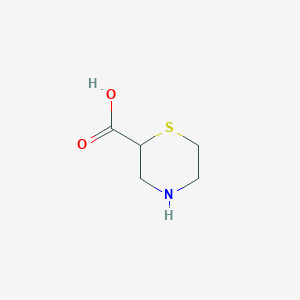

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOPRCUIYMBWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304192 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134676-66-7 | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Synthesis and Characterization of Thiomorpholine-2-Carboxylic Acid

The following technical guide details the synthesis, characterization, and application of Thiomorpholine-2-carboxylic acid (also known as 3-Thiomorpholinecarboxylic acid in IUPAC nomenclature).

Note on Nomenclature & Isomerism: In the context of drug development and peptidomimetics, this molecule is a Proline surrogate (a constrained amino acid).

-

Amino Acid Numbering (Common): Nitrogen is assigned position 1. The carboxyl group is at position 2.[1][2] Hence: Thiomorpholine-2-carboxylic acid.[2][3]

-

IUPAC Numbering (Formal): Sulfur is assigned position 1, Nitrogen is position 4. The carboxyl group is at position 3.[4][5] Hence: Thiomorpholine-3-carboxylic acid.[3][4]

-

This guide uses the "Proline Surrogate" naming convention (2-carboxylic acid) to align with the user's request, while explicitly referencing the IUPAC structure (3-carboxy) for chemical accuracy.

Executive Summary

Thiomorpholine-2-carboxylic acid (T2C) is a non-proteinogenic, heterocyclic amino acid.[3] Structurally, it is a six-membered sulfur-containing analogue of proline.[3] Its rigid ring structure restricts conformational freedom in peptide backbones, making it a critical scaffold for designing ACE inhibitors , MMP inhibitors , and neuroactive peptides . Unlike proline, the inclusion of the sulfur atom at the

Strategic Synthesis: The Cysteine-Alkylation Route[3]

The most robust, scalable, and chirality-preserving method for synthesizing T2C involves the cyclization of L-Cysteine with 1,2-dibromoethane .[3] This route is preferred over the cysteamine/halo-acrylate method for chiral applications because it utilizes the existing chiral center of the natural amino acid pool.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution:

-

S-Alkylation (Kinetic Control): The thiolate anion (highly nucleophilic) attacks the 1,2-dibromoethane.[3]

-

N-Alkylation (Thermodynamic Closure): The amine attacks the terminal bromide of the S-alkylated intermediate to close the six-membered ring.

Detailed Protocol

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (

eq)[3] -

1,2-Dibromoethane (

eq)[3] -

Sodium Hydroxide (NaOH) (

eq)[3] -

Solvent: Ethanol/Water (1:1 v/v)[3]

-

Inert Atmosphere: Nitrogen (

)[3]

Step-by-Step Methodology:

-

Preparation of Thiolate: In a three-neck round-bottom flask equipped with a reflux condenser and

inlet, dissolve L-Cysteine HCl in deoxygenated water. -

pH Adjustment: Slowly add aqueous NaOH (4M) while stirring. The pH must be maintained

to ensure the thiol ( -

Alkylation: Heat the solution to

. Add 1,2-dibromoethane dropwise over 60 minutes. The slow addition prevents intermolecular polymerization (dithioether formation). -

Cyclization (Reflux): Once addition is complete, raise temperature to reflux (

) for 6–8 hours. -

Workup:

-

Cool reaction to room temperature.[6]

-

Neutralize with glacial acetic acid to pH

(isoelectric point). -

Concentrate in vacuo to remove ethanol.

-

-

Purification (Ion Exchange):

-

Load the aqueous residue onto a cation-exchange column (e.g., Dowex 50W-X8,

form).[3] -

Wash with distilled water to remove inorganic salts (NaBr).

-

Elute the product with

. -

Concentrate the ammoniacal fractions and recrystallize from hot aqueous ethanol.

-

Synthesis Workflow Visualization

Caption: Step-by-step synthetic pathway for the production of Thiomorpholine-2-carboxylic acid via cysteine alkylation.

Characterization & Validation

Validating the structure requires distinguishing the 6-membered thiomorpholine ring from potential 5-membered thiazolidine byproducts (formed if the alkylating agent were different, e.g., formaldehyde).[3]

NMR Spectroscopy ( and )

The NMR profile is distinct due to the shielding effect of the sulfur atom and the deshielding effect of the amine/carboxylate.

| Nucleus | Signal ( | Multiplicity | Assignment | Mechanistic Insight |

| 3.85 – 3.95 | dd (1H) | H-2 ( | Chiral center; shift confirms proximity to N and COOH. | |

| 3.10 – 3.30 | m (2H) | H-6 (next to N) | Deshielded by Nitrogen; part of the ring closure.[3] | |

| 2.60 – 2.80 | m (4H) | H-3, H-5 | Protons adjacent to Sulfur show upfield shift vs N-adjacent.[3] | |

| ~172.0 | s | C=O (Carboxyl) | Confirms acid functionality intact.[3] | |

| ~58.5 | s | C-2 (Chiral C) | Characteristic of | |

| ~46.0 | s | C-6 (N-CH2) | Confirms 6-membered ring (distinct from thiazolidine C).[3] | |

| ~26.0 | s | C-3, C-5 (S-CH2) | Sulfur-adjacent carbons.[3] |

Note: Spectra recorded in

Mass Spectrometry (MS)[3]

-

Method: ESI-MS (Positive Mode)[3]

-

Expected

: -

Fragmentation Pattern: Loss of

(

Infrared Spectroscopy (FT-IR)[3]

- : Broad absorption (O-H stretch of acid + N-H stretch of secondary amine).[3]

- : Asymmetric carboxylate stretch (zwitterionic form).[3]

- : Symmetric carboxylate stretch.

Structural Logic & Applications

The utility of Thiomorpholine-2-carboxylic acid lies in its specific conformational constraints.[3]

The "Proline Surrogate" Effect

In peptide chemistry, replacing Proline with T2C alters the cis/trans isomerization ratio of the peptide bond.

-

Proline: The 5-membered ring favors a specific envelope conformation (

-endo/exo).[3] -

Thiomorpholine (T2C): The 6-membered ring adopts a Chair conformation .[3] This imposes a different spatial vector on the

amino acid, often used to disrupt

Oxidative Tuning (The Sulfur Switch)

Unlike Proline, T2C can be oxidized to the Sulfoxide or Sulfone .

-

Sulfoxide (

): Introduces a new chiral center at Sulfur, creating diastereomers that can lock the ring conformation further via transannular dipole interactions. -

Sulfone (

): Increases polarity and water solubility, often used to improve the ADME properties of peptidomimetic drugs.

Application Decision Tree

Caption: Decision logic for modifying the T2C scaffold for specific medicinal chemistry goals.

References

-

Preparation of Thiomorpholine-3-carboxylic acid (IUPAC) / 2-carboxylic acid (Common)

- Synthesis via Cysteine Alkylation: Source: ChemicalBook. "Thiomorpholine-3-carboxylic acid Synthesis and Properties."

-

Thiol-Ene Click Chemistry for Thiomorpholine Synthesis

- Source: BenchChem.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 3. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 4. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Spontaneous Peptide Ligation Mediated by Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to Thiomorpholine-2-carboxylic Acid for Advanced Research and Development

Thiomorpholine-2-carboxylic acid is a heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, which incorporates a six-membered thiomorpholine ring and a reactive carboxylic acid functional group, presents a versatile and valuable scaffold for the synthesis of complex, biologically active molecules.[1] The presence of both nitrogen and sulfur atoms within the saturated ring, combined with the synthetic handle of the carboxyl group, allows for extensive structural modifications.[1] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of its core properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. Thiomorpholine-2-carboxylic acid is identified by the CAS Number 134676-66-7 .[1][2] While this is the most commonly cited identifier, it is worth noting that its hydrochloride salt is registered under CAS No. 88492-50-6.[3]

The key physicochemical properties are summarized below for rapid reference and comparison.

| Property | Value | Source |

| CAS Number | 134676-66-7 | ChemShuttle[2], Benchchem[1] |

| Molecular Formula | C₅H₉NO₂S | Benchchem[1] |

| Molecular Weight | 147.2 g/mol | Benchchem[1] |

| IUPAC Name | thiomorpholine-2-carboxylic acid | PubChem[1] |

| Canonical SMILES | C1CSC(CN1)C(=O)O | PubChem[1] |

| InChI Key | ATOPRCUIYMBWLH-UHFFFAOYSA-N | Benchchem[1] |

Molecular Structure Analysis

The structure of Thiomorpholine-2-carboxylic acid is fundamental to its utility. The thiomorpholine ring is a non-aromatic, saturated heterocycle, analogous to morpholine but with the oxygen atom replaced by sulfur.[4] This substitution has profound implications for the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid moiety at the 2-position provides a convenient point for chemical elaboration, most commonly through amide bond formation or other coupling reactions.[1]

Caption: Molecular structure of Thiomorpholine-2-carboxylic acid.

Synthesis Strategies

The synthesis of Thiomorpholine-2-carboxylic acid and its parent ring system is a topic of significant academic and industrial research. Methodologies range from classical cyclization reactions to more modern, efficient flow chemistry processes.

Modern Continuous Flow Synthesis

A highly efficient and modern approach utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[1][5] This method is particularly advantageous due to its use of inexpensive, readily available starting materials: cysteamine and vinyl chloride.[5]

Causality Behind the Method: The choice of a photochemical thiol-ene "click" reaction is deliberate; it proceeds via a free-radical mechanism that is rapid and highly efficient, leading to quantitative yields of the key half-mustard intermediate.[5] Performing this under continuous flow not only enhances safety and control over the reaction but also allows for operation at high concentrations (e.g., 4 M), significantly improving process intensity.[5] The subsequent base-mediated cyclization is a robust and high-yielding step to form the desired thiomorpholine ring.[5]

Caption: Continuous flow synthesis of the thiomorpholine scaffold.

Classical Cyclization Methods

Traditional synthetic routes often involve the cyclization of bifunctional precursors. One common strategy involves the reaction of a dihaloethane derivative with an amino-thiol, or the intramolecular cyclization of a precursor containing both an amine and a leaving group separated by a thioether linkage. While effective, these methods can sometimes require harsher conditions and may not offer the same level of efficiency and scalability as modern flow techniques.

Applications in Drug Discovery and Development

The true value of Thiomorpholine-2-carboxylic acid lies in its application as a privileged scaffold in drug design. Its derivatives have shown a wide array of biological activities.[4]

Kinase Inhibitors

A significant application of the thiomorpholine core is in the development of potent and selective kinase inhibitors.[1] Research targeting mTOR, a crucial enzyme in oncology, has shown that replacing a morpholine group with a thiomorpholine can markedly improve cellular potency and solubility in preclinical drug candidates.[1]

Expert Insight: The sulfur atom in the thiomorpholine ring alters the electronic distribution and conformation of the ring compared to its oxygen counterpart in morpholine. This seemingly subtle change can lead to more favorable interactions with the target protein's active site, enhancing binding affinity. Furthermore, the change in polarity often improves pharmacokinetic properties, such as solubility and cell permeability, which are critical hurdles in translating a compound from a lab curiosity to a viable therapeutic.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Thiomorpholine derivatives have been identified as potential inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes.[1][4] The unique structural features, including the sulfur atom and the ability to introduce diverse substituents via the carboxylic acid, make it an attractive scaffold for designing enzyme inhibitors that can form crucial interactions within the DPP-IV active site.[1]

A Versatile Scaffold for Diverse Bioactivity

The thiomorpholine scaffold is a cornerstone for developing compounds with a wide range of therapeutic applications, including:

-

Antitubercular Activity [4]

-

Antiprotozoal and Antimalarial Agents [4]

-

Hypolipidemic and Antioxidant Compounds [4]

-

Retinal Protective Agents [4]

Caption: Application workflow in medicinal chemistry.

Experimental Protocols and Characterization

Exemplar Protocol: Amide Coupling

The carboxylic acid group is a prime handle for diversification. A standard amide coupling reaction represents a self-validating system to demonstrate its utility.

Objective: To couple Thiomorpholine-2-carboxylic acid with a primary amine (e.g., benzylamine) to form the corresponding amide.

Methodology:

-

Activation: Dissolve Thiomorpholine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 20-30 minutes to allow for the formation of the activated ester. The use of HATU is chosen for its high efficiency and low rate of epimerization.

-

Amine Addition: Add the primary amine (e.g., benzylamine, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Spectroscopic Characterization (Predicted)

While specific spectra for every derivative are unique, the core moiety has predictable spectroscopic features.

-

Infrared (IR) Spectroscopy: The parent acid will exhibit two highly characteristic absorptions: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretch between 1710-1760 cm⁻¹.[6] Upon amide formation, the broad O-H band will disappear, and the carbonyl stretch will typically shift to a lower wavenumber (e.g., ~1650 cm⁻¹), with a new N-H stretch appearing around 3300 cm⁻¹.

-

¹H NMR Spectroscopy: The proton on the carbon bearing the carboxyl group (at the 2-position) will appear as a distinct multiplet. The other protons on the thiomorpholine ring will resonate in the aliphatic region, typically between 2.5 and 4.0 ppm. The acidic proton of the carboxyl group is often broad and may exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 170-180 ppm. The carbons of the heterocyclic ring will appear in the 40-70 ppm range.

Safety and Handling

As with any laboratory chemical, proper handling of Thiomorpholine-2-carboxylic acid and its derivatives is paramount.

-

Hazard Identification: The compound is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Safe Handling:

-

Storage:

References

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow . ACS Publications. Available from: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews. Available from: [Link]

-

Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 . PubChem - NIH. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 2. thiomorpholine-2-carboxylic acid; CAS No.: 134676-66-7 [chemshuttle.com]

- 3. 88492-50-6|Thiomorpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

- 9. Thiomorpholine - Safety Data Sheet [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Evolving Landscape of Drug Discovery: An In-Depth Technical Guide to Thiomorpholine-2-Carboxylic Acid Derivatives and Analogues

Introduction: The Strategic Importance of the Thiomorpholine Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in a multitude of biologically active compounds. The thiomorpholine ring system, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a prime example of such a scaffold.[1][2] Its thioether and secondary amine functionalities provide a unique combination of lipophilicity, hydrogen bonding capabilities, and metabolic stability. When further functionalized with a carboxylic acid at the 2-position, thiomorpholine-2-carboxylic acid emerges as a versatile building block, offering a strategic entry point for the synthesis of a diverse array of derivatives with significant therapeutic potential.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of thiomorpholine-2-carboxylic acid derivatives and analogues. We will delve into the causality behind experimental choices in their synthesis, explore their diverse pharmacological profiles with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols for their preparation and analysis.

Synthetic Strategies: Constructing and Functionalizing the Thiomorpholine Core

The synthesis of thiomorpholine-2-carboxylic acid and its subsequent derivatization can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the scale of the synthesis.

Formation of the Thiomorpholine Ring

A common and efficient method for constructing the thiomorpholine ring is through the reaction of a bifunctional starting material. One such approach involves the reaction of cysteamine with an appropriate three-carbon electrophile. A well-documented, scalable synthesis of the parent thiomorpholine ring is the continuous flow photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride.[4][5] This method proceeds through a free-radical mechanism to form a 2-(2-chloroethylthio)ethylamine intermediate, which then undergoes a base-mediated intramolecular cyclization to yield the thiomorpholine ring.[4][5]

To introduce the carboxylic acid at the 2-position, a modified approach starting with a cysteine derivative is often employed.

Diagram: General Synthetic Approach to Thiomorpholine-2-Carboxylic Acid

Caption: Key modification sites for structure-activity relationship studies.

Experimental Protocols

The following protocols are representative and may require optimization for specific derivatives.

Representative Synthesis of a Thiomorpholine-2-Carboxylic Acid Derivative

This protocol describes a plausible two-step synthesis of a generic N-substituted thiomorpholine-2-carboxylic acid derivative.

Step 1: Synthesis of Ethyl Thiomorpholine-2-carboxylate

-

To a solution of ethyl 2-amino-3-mercaptopropanoate (cysteine ethyl ester) in a suitable solvent (e.g., ethanol), add an equimolar amount of 1,2-dibromoethane.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield ethyl thiomorpholine-2-carboxylate.

Step 2: N-Alkylation and Saponification

-

Dissolve ethyl thiomorpholine-2-carboxylate in an appropriate solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., benzyl bromide).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture and remove the solvent in vacuo.

-

Dissolve the crude N-alkylated ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-substituted thiomorpholine-2-carboxylic acid.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the thiomorpholine ring protons, typically in the range of δ 2.8–3.5 ppm. The proton at C2 will be a multiplet, and the carboxylic acid proton will appear as a broad singlet at δ 10–12 ppm. [3] * ¹³C NMR: The carbonyl carbon of the carboxylic acid will resonate at approximately δ 170–185 ppm. The carbons of the thiomorpholine ring will appear in the aliphatic region of the spectrum. [3]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing an acid modifier (e.g., 0.1% formic acid) is a common method. [6]Detection can be achieved using UV-Vis or mass spectrometry.

Pharmacokinetic and Toxicological Considerations

For any series of compounds to advance in the drug discovery pipeline, a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is essential. The thiomorpholine scaffold is generally considered to be metabolically stable. However, the introduction of various substituents can significantly alter the ADME properties. Early in vitro ADME assays, such as metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2), are crucial for guiding lead optimization. Preliminary cytotoxicity studies against relevant cell lines are also necessary to assess the therapeutic window of these compounds.

Conclusion and Future Directions

Thiomorpholine-2-carboxylic acid and its derivatives represent a rich and underexplored area of medicinal chemistry. The versatility of the scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

-

The development of more efficient and stereoselective synthetic routes.

-

The exploration of a wider range of biological targets.

-

In-depth studies of the mechanism of action of the most potent compounds.

-

The use of computational modeling to guide the design of new derivatives with improved potency and pharmacokinetic properties.

The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

-

Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. [Link]

-

Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. [Link]

- Preparation method of thiomorpholine - Google P

-

Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

- Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google P

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. [Link]

-

Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem. [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed. [Link]

-

Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis - PubMed. [Link]

-

Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of Thiomorpholine-2-carboxylic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of Thiomorpholine-2-carboxylic Acid

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a saturated six-membered ring containing both a secondary amine and a thioether, coupled with a carboxylic acid moiety, it serves as a versatile scaffold for creating complex molecular architectures.[1] The thiomorpholine core, for instance, has been instrumental in the development of potent and selective kinase inhibitors, where its substitution for a morpholine group led to enhanced cellular potency and solubility in preclinical candidates.[1]

The precise structural elucidation of this molecule and its derivatives is paramount for understanding its structure-activity relationship (SAR) and ensuring the quality and integrity of synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a comprehensive overview of the expected spectroscopic data for Thiomorpholine-2-carboxylic acid, explains the rationale behind the spectral features, and outlines robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

Understanding the arrangement of atoms and functional groups within Thiomorpholine-2-carboxylic acid is fundamental to interpreting its spectroscopic data. The molecule's structure, with key atoms numbered for NMR correlation, is presented below.

Caption: Molecular structure of Thiomorpholine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the sulfur, nitrogen, and carboxylic acid groups significantly influences the chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Proton(s) | Expected Chemical Shift (δ, ppm) | Rationale & Coupling Insights |

|---|---|---|

| COOH | 10.0 - 12.0 | Highly deshielded acidic proton; appears as a broad singlet. Its chemical shift is concentration-dependent.[1][2] |

| H2 (methine) | 3.5 - 4.0 | Deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. Will appear as a multiplet (e.g., doublet of doublets) due to coupling with H3 protons. |

| H3, H5 (axial & equatorial) | 2.8 - 3.2 | Protons on carbons adjacent to the nitrogen atom. They will likely appear as complex, overlapping multiplets due to coupling with each other and adjacent protons.[1] |

| H6 (axial & equatorial) | 2.6 - 3.0 | Protons on the carbon adjacent to the sulfur atom. Expected to be multiplets due to geminal and vicinal coupling. |

| NH | 1.5 - 3.5 | Appears as a broad singlet; chemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly dependent on the electronic environment.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | 170 - 185 | The carbonyl carbon is significantly deshielded by the two adjacent oxygen atoms, causing it to resonate far downfield.[1][2] |

| C2 (methine) | 55 - 65 | Attached to sulfur, nitrogen (via C3), and the carboxyl group, leading to a downfield shift. |

| C3, C5 | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| C6 | 25 - 35 | Carbon adjacent to the sulfur atom, typically appearing more upfield than carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Diagnostic Absorptions

The IR spectrum of Thiomorpholine-2-carboxylic acid is dominated by the features of the carboxylic acid group.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity & Appearance |

|---|---|---|---|

| O-H (Carboxyl) | Stretch | 2500 - 3300 | Very Broad, Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium, Sharp (superimposed on the O-H stretch)[3][4] |

| C=O (Carboxyl) | Stretch | 1700 - 1760 | Very Strong, Sharp[1][4] |

| C-N | Stretch | 1100 - 1282 | Medium[5] |

| C-O | Stretch | 1210 - 1320 | Strong[4][6] |

| O-H | Bend (Out-of-plane) | 910 - 950 | Broad, Medium[4] |

| C-S | Stretch | 660 - 710 | Weak to Medium[5] |

Causality Behind the Spectral Features: The O-H stretching band is exceptionally broad due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[2][4][6] The C=O stretch is intense because of the large change in dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expected Mass Spectrometry Data

| Parameter | Value | Rationale |

|---|---|---|

| Molecular Formula | C₅H₉NO₂S | - |

| Molecular Weight | 147.19 | - |

| Theoretical [M+H]⁺ | 148.0432 | Calculated for C₅H₁₀NO₂S⁺. HRMS can confirm this with high precision.[1] |

| Key Fragment [M-OH]⁺ | m/z 130.0 | Loss of the hydroxyl radical from the carboxylic acid group.[1] |

| Key Fragment [M-COOH]⁺ | m/z 102.0 | Decarboxylation, representing the loss of the entire carboxylic acid group.[1] |

Caption: Key fragmentation pathways for Thiomorpholine-2-carboxylic acid.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-quality, reliable spectroscopic data for Thiomorpholine-2-carboxylic acid.

Protocol 1: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Thiomorpholine-2-carboxylic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH and NH protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (<0.5 Hz linewidth on the TMS signal).

-

Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing & Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum accordingly.

-

Integrate the ¹H signals. The ratios should correspond to the number of protons in each environment, validating the structural assignment.

-

Protocol 2: LC-MS/MS Analysis

This protocol is designed for sensitive detection and quantification in complex matrices.

Sources

Mechanism of action of Thiomorpholine-2-carboxylic acid in biological systems

The following technical guide details the mechanism, chemical biology, and experimental application of Thiomorpholine-2-carboxylic acid (2-TMCA) .

A Technical Guide to the Heterocyclic -Amino Acid Scaffold

Executive Summary & Structural Identity

Thiomorpholine-2-carboxylic acid (2-TMCA) is a sulfur-containing heterocyclic building block distinct from its

Structural Disambiguation

In precise IUPAC numbering for thiomorpholine (1-thia-4-azacyclohexane), the sulfur atom is position 1 and the nitrogen is position 4.

-

2-TMCA (Target): Carboxyl group at position 2 (adjacent to Sulfur).[1] This creates a

-amino acid architecture ( -

3-TMCA (Isomer): Carboxyl group at position 3 (adjacent to Nitrogen).[2] This is an

-amino acid (proline analog).

Key Pharmacophore Role:

2-TMCA is primarily utilized to introduce metabolic stability and lipophilicity into peptide backbones and kinase inhibitors. The sulfur atom allows for specific interactions (S-

Mechanism of Action: Chemical Biology

The "mechanism" of 2-TMCA operates at the intersection of structural biology and medicinal chemistry. It is not a single-target ligand but a functional pharmacophore that modulates the activity of the parent drug through three distinct mechanisms.

Conformational Restriction (Entropy Reduction)

As a six-membered ring, 2-TMCA adopts a chair-like conformation. When incorporated into a peptide or drug scaffold, it restricts the rotation of the backbone (

-

Mechanism: By locking the

bond vector, 2-TMCA reduces the entropic penalty of binding to a target protein (e.g., mTOR kinase or DPP-IV). -

Impact: Increases binding affinity (

) by pre-organizing the ligand into a bioactive conformation.

Proteolytic Resistance ( -Amino Acid Effect)

Unlike

-

Mechanism: The insertion of an extra methylene group (

) between the amine and the carboxyl-bearing carbon ( -

Application: Incorporation of 2-TMCA into peptidomimetics significantly extends the plasma half-life (

) of the therapeutic agent.

Electronic Modulation & S-Oxidation

The thioether sulfur at position 1 is a soft nucleophile and a lipophilic center.

-

Lipophilicity: The sulfur atom increases

compared to morpholine analogs, enhancing membrane permeability. -

Metabolic Switch: The sulfur is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYPs to form sulfoxides or sulfones .

-

Prodrug Strategy: The sulfoxide can be more polar; strategic placement can tune the solubility/excretion profile of the drug.

-

Warhead Activation: In some contexts, the oxidized form (sulfone) acts as a stronger hydrogen bond acceptor.

-

Biological Applications & Case Studies

Kinase Inhibition (mTOR)

In the development of mTOR inhibitors, the thiomorpholine scaffold is often used to replace morpholine groups.[1]

-

Rationale: The 2-carboxylic acid moiety (or its amide derivative) projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase ATP-binding site.

-

Outcome: Improved cellular potency and solubility.[1] The 2-position substitution allows the nitrogen (N4) to remain available for critical hinge-region hydrogen bonding.

Peptidomimetics

2-TMCA serves as a constrained spacer in

-

Secondary Structure: It promotes specific helical or turn structures (e.g., 14-helix in

-peptides) that mimic protein secondary structures, disrupting protein-protein interactions (PPIs).

Experimental Protocols

Protocol A: Solid-Phase Synthesis Incorporation

Use this protocol to incorporate N-Boc-2-TMCA into a peptide sequence.

Reagents:

-

Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc from previous residue using 20% Piperidine in DMF (

min). Wash -

Activation:

-

Dissolve N-Boc-Thiomorpholine-2-carboxylic acid (3 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6 eq) and activate for 2 minutes.

-

Note: Pre-activation is critical due to the steric bulk of the secondary amine/ring system.

-

-

Coupling: Add activated solution to resin. Shake at Room Temp for 2-4 hours.

-

QC Check: Perform Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to verify completion.

-

-

Capping: If reaction is <95% complete, re-couple. If complete, cap unreacted sites with Acetic Anhydride/Pyridine.

-

Cleavage: Cleave peptide with TFA/TIS/H2O (95:2.5:2.5). The Boc group is removed simultaneously.

Protocol B: Synthesis of 2-TMCA Core (Photochemical Thiol-Ene)

For synthesizing the scaffold from elementary precursors.

-

Precursors: Cysteamine hydrochloride + Vinyl chloride (or substituted vinyl derivative).

-

Reaction: Photochemical thiol-ene "click" reaction in continuous flow.

-

Conditions: UV irradiation, concentrated solution (4 M).

-

Cyclization: Subsequent base-mediated cyclization yields the thiomorpholine core.

Visualization of Mechanism & Workflow

Diagram 1: Structural Logic & Interaction

This diagram illustrates the numbering, the

Caption: Structural connectivity of 2-TMCA highlighting the S-adjacent carboxyl group (Position 2) and its dual role in binding affinity and metabolic stability.

Diagram 2: Synthesis & Incorporation Workflow

Caption: Synthetic flowchart from cysteine precursors to therapeutic applications in kinase inhibition and peptidomimetics.

Quantitative Data Summary

| Property | Thiomorpholine-2-carboxylic Acid | Morpholine-2-carboxylic Acid (Analog) | Impact on Drug Design |

| Ring Size | 6-membered | 6-membered | Ideal chair conformation for scaffolding. |

| Heteroatom | Sulfur (Pos 1) | Oxygen (Pos 1) | S is more lipophilic and oxidizable. |

| LogP (Lipophilicity) | High (~0.5 - 1.0) | Low (< 0) | Improves membrane permeability. |

| H-Bonding | Weak Acceptor (S) | Strong Acceptor (O) | Alters solvation shell; S can engage in S- |

| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | Ring opening / N-dealkylation | S-oxidation can be used for prodrug activation. |

| Peptide Class | Both confer proteolytic resistance. |

References

-

BenchChem. Thiomorpholine-2-carboxylic Acid: A Valuable Heterocyclic Building Block.[1][3] Retrieved from

-

PubChem. Ethyl Thiomorpholine-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Retrieved from

-

Google Patents. Heterocyclic Compounds (AU2020289537A1). Retrieved from

-

Ambeed. N-BOC-thiomorpholine-2-carboxylic acid Product Detail. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Thiomorpholine-2-carboxylic Acid into Synthetic Peptides

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Thiomorpholine-2-carboxylic acid, a conformationally constrained sulfur-containing amino acid analogue, has emerged as a valuable building block in the design of peptidomimetics.[1][2][3] This guide provides a comprehensive overview of the strategic use of Thiomorpholine-2-carboxylic acid in solid-phase peptide synthesis (SPPS), detailing its unique structural contributions, practical synthesis protocols, and considerations for its successful integration into peptide chains.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Discovery

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor bioavailability and rapid degradation. The introduction of non-canonical amino acids, such as Thiomorpholine-2-carboxylic acid, addresses these limitations by introducing structural constraints and novel chemical functionalities.[4][5] The thiomorpholine scaffold, in particular, has been associated with a wide range of biological activities, including antimalarial, antibiotic, and antioxidant properties.[3][6] Its incorporation into a peptide can induce specific secondary structures, modulate receptor binding, and enhance resistance to enzymatic cleavage.[7][8][9]

The sulfur atom within the thiomorpholine ring offers a unique handle for further chemical modification and can influence the overall electronic and conformational properties of the peptide.[8] This guide will focus on the practical aspects of utilizing Fmoc-protected Thiomorpholine-2-carboxylic acid in standard solid-phase peptide synthesis workflows.

Structural and Functional Implications of Thiomorpholine-2-carboxylic Acid

The defining feature of Thiomorpholine-2-carboxylic acid is its six-membered heterocyclic ring containing both a nitrogen and a sulfur atom.[1] This structure imparts a significant degree of conformational rigidity compared to its linear counterparts. This inherent constraint can be leveraged to:

-

Induce and Stabilize Secondary Structures: The fixed bond angles of the thiomorpholine ring can promote the formation of specific turns or helical structures within the peptide backbone, which can be critical for receptor recognition.

-

Enhance Metabolic Stability: The non-natural structure of Thiomorpholine-2-carboxylic acid can render the adjacent peptide bonds less susceptible to cleavage by endogenous proteases, thereby prolonging the in vivo half-life of the peptide.

-

Modulate Pharmacokinetic Properties: The presence of the sulfur atom and the overall change in polarity can influence the solubility, lipophilicity, and membrane permeability of the resulting peptide.[10]

Below is a diagram illustrating the structure of Fmoc-protected Thiomorpholine-2-carboxylic acid.

Caption: General workflow for solid-phase peptide synthesis.

Step-by-Step Protocol

Resin Swelling:

-

Place the Fmoc-Ser(tBu)-Wang resin in a reaction vessel.

-

Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

Amino Acid Coupling Cycle (repeat for each amino acid):

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (2x), and DMF (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (2x), and DMF (3x).

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF, DCM, and finally methanol.

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether (2x).

-

Allow the crude peptide to air dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

| Parameter | Molar Equivalence (relative to resin capacity) |

| Fmoc-Amino Acid | 3.0 |

| HBTU | 2.9 |

| HOBt | 3.0 |

| DIPEA | 6.0 |

Potential Challenges and Mitigation Strategies

While the incorporation of Thiomorpholine-2-carboxylic acid is generally straightforward using standard protocols, researchers should be aware of potential side reactions. [11][12][13][14]

-

Racemization: As with many non-canonical amino acids, there is a potential for racemization during activation. [13]The use of HOBt or other racemization-suppressing additives is highly recommended. [15]* Sulfur Oxidation: The thioether in the thiomorpholine ring is susceptible to oxidation. While generally stable, prolonged exposure to harsh oxidative conditions should be avoided. The use of scavengers like TIS in the cleavage cocktail helps to prevent side reactions. [16]* Incomplete Coupling: Due to the steric bulk of the thiomorpholine ring, coupling reactions may be slower compared to smaller amino acids. It is crucial to monitor the coupling reaction completion (e.g., via Kaiser test) and, if necessary, perform a double coupling.

Conclusion

Thiomorpholine-2-carboxylic acid is a valuable tool for medicinal chemists and peptide scientists seeking to develop novel peptidomimetics with improved therapeutic properties. [4][10]Its successful incorporation into peptide sequences can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols, provided that appropriate considerations are made for potential side reactions. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this and other sulfur-containing amino acid analogues in their drug discovery and development efforts. [7][9]

References

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Steiner, A. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

-

Zhao, J., & Jiang, X. (2018). The application of sulfur-containing peptides in drug discovery. Chinese Chemical Letters, 29(10), 1431-1438. [Link]

-

Rehman, M. M. U., Jabeen, A., & Mariyam, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

-

Lee, Y. S., & Lee, D. Y. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5649. [Link]

-

van der Weijden, J., & van der Wel, P. C. (2017). Sulfur Switches for Responsive Peptide Materials. Accounts of Chemical Research, 50(8), 1897-1906. [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465-2473. [Link]

-

Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Zhang, Z., & Tian, F. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Science China Earth Sciences, 67(5), 1279-1288. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Shpak, A. V., Gur'eva, K. E., Al'-Khafadzhi, M. A., & Yamskov, I. A. (2023). Development of a Comprehensive Approach to Quality Control of Dermorphin Derivative—Representative of Synthetic Opioid Peptides with Non-Narcotic Type of Analgesia. Molecules, 28(14), 5344. [Link]

-

Sharma, A., & Kumar, P. (2014). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(5), 118-123. [Link]

-

ResearchGate. Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. [Link]

-

Gach, K., et al. (2017). Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide. Journal of medicinal chemistry, 60(17), 7244–7256. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

-

Lee, Y. S., & Lee, D. Y. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. ResearchGate. [Link]

-

Pharmaceutical Technology. (2021). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]

-

Bellavita, R., et al. (2022). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. International Journal of Molecular Sciences, 23(21), 13182. [Link]

-

Scribd. Side Reactions in Peptide Synthesis. [Link]

-

ResearchGate. Structures of various protecting groups used for SPPS over the years. [Link]

-

PubMed. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. [Link]

-

Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]

-

MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

-

LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

Sources

- 1. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The application of sulfur-containing peptides in drug discovery [ccspublishing.org.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. peptide.com [peptide.com]

- 14. scribd.com [scribd.com]

- 15. bachem.com [bachem.com]

- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Topic: Solid-Phase Synthesis Protocols for Thiomorpholine-2-carboxylic Acid Derivatives

This guide details the solid-phase synthesis (SPS) protocols for Thiomorpholine-2-carboxylic acid (T2C) derivatives. It is written for medicinal chemists and drug discovery professionals, focusing on the practical application of this scaffold in peptidomimetics and library generation.

Introduction & Strategic Overview

Thiomorpholine-2-carboxylic acid (T2C) is a six-membered heterocyclic amino acid. Structurally, it is a sulfur-containing analogue of pipecolic acid, or a homologue of thiazolidine-4-carboxylic acid. In medicinal chemistry, T2C serves as a critical proline surrogate , offering unique conformational restriction and altered lipophilicity compared to its morpholine or proline counterparts.

Critical Regiochemical Distinction: Before initiating synthesis, researchers must distinguish between the two common isomers:

-

Thiomorpholine-3-carboxylic acid (T3C): The carboxyl group is adjacent to the nitrogen. This is the direct analogue of proline and is commonly synthesized on-resin from Cysteine (via alkylation with 1,2-difunctional electrophiles).

-

Thiomorpholine-2-carboxylic acid (T2C): The carboxyl group is adjacent to the sulfur.[1] This specific isomer is the focus of this guide.

The "Building Block" Strategy: Unlike T3C, the de novo construction of the T2C ring on solid support is synthetically challenging and prone to regiochemical ambiguity. Therefore, the industry-standard "Best Practice" for generating high-fidelity T2C libraries is the Building Block Approach , utilizing pre-synthesized, orthogonally protected Fmoc-Thiomorpholine-2-carboxylic acid .

This guide details the protocol for utilizing this building block in SPPS, followed by on-resin derivatization strategies (N-functionalization and S-oxidation).

Strategic Planning & Materials

Resin Selection

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for preserving the C-terminal T2C integrity. It allows for mild cleavage (1% TFA/DCM) to generate the protected peptide fragment if needed.

-

Rink Amide Resin: Ideal for generating C-terminal amides, common in kinase inhibitor libraries.

-

Wang Resin: Suitable for C-terminal acids but requires strong acid cleavage (95% TFA), which may be incompatible if sulfoxide derivatives are targeted (potential reduction or Pummerer rearrangement side reactions).

Reagent Requirements

-

Building Block: Fmoc-Thiomorpholine-2-carboxylic acid (Racemic, or enantiopure (S)/(R) depending on target).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. The secondary amine of the thiomorpholine ring is sterically hindered (similar to proline), making weaker reagents like HBTU/DIC less effective for subsequent couplings to the T2C nitrogen.

-

Oxidants (Optional): mCPBA (meta-Chloroperoxybenzoic acid) or Oxone® for S-oxidation.

Experimental Protocols

Protocol A: Resin Loading & Chain Assembly

Objective: Incorporation of the T2C scaffold into a peptide backbone or as a C-terminal cap.

Step 1: Resin Loading (For 2-CTC Resin)

-

Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM for 30 min.

-

Loading: Dissolve Fmoc-T2C-OH (1.2 eq relative to resin loading target, typically 0.6–0.8 mmol/g final) and DIEA (4 eq) in dry DCM. Add to resin.[2]

-

Incubation: Shake for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL/g resin) to the reaction mixture and shake for 30 min to cap unreacted trityl chlorides.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Note: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct to ensure complete removal, as secondary amines can sometimes retard deprotection kinetics of adjacent residues.

Step 3: Peptide Coupling (Elongation) Crucial Step: Coupling the next amino acid to the secondary amine of T2C.

-

Activation: Dissolve the next Fmoc-Amino Acid (4 eq), HATU (4 eq), and HOAt (4 eq - optional but recommended for difficult couplings) in DMF.

-

Base Addition: Add DIEA (8 eq) immediately before adding to the resin.

-

Coupling: Shake for 2–4 hours (double coupling is recommended).

-

Validation: Perform a Chloranil test (specific for secondary amines). The standard Kaiser test is not effective for detecting free secondary amines (T2C nitrogen). A positive Chloranil test (blue/green beads) indicates incomplete coupling.

Protocol B: On-Resin Derivatization

Objective: Modifying the T2C core to generate sulfoxides, sulfones, or N-capped derivatives.

Sub-Protocol B1: N-Capping (Urea/Sulfonamide Formation)

-

Ureas: React resin-bound T2C (free amine) with an Isocyanate (5 eq) in DMF for 1 hour.

-

Sulfonamides: React with Sulfonyl Chloride (5 eq) + DIEA (10 eq) in DCM for 2 hours. Note: Sulfonylation of secondary amines is sluggish; DCM is preferred over DMF to accelerate the reaction.

Sub-Protocol B2: Controlled S-Oxidation The sulfur atom at position 4 (relative to COOH at 2? No, S is pos 1, COOH is pos 2) can be oxidized.

-

Target: Sulfoxide (S=O)

-

Swell resin in DCM.

-

Add mCPBA (1.1 eq) in DCM at 0°C (ice bath).

-

Shake for 30 min.

-

Wash immediately with DCM to prevent over-oxidation.

-

-

Target: Sulfone (O=S=O)

-

Swell resin in DCM.

-

Add mCPBA (4-5 eq) in DCM at Room Temperature.

-

Shake for 4 hours.

-

Verify conversion via cleavage of a small aliquot and LCMS analysis (+32 Da mass shift).

-

Visualization of Workflows

Figure 1: Strategic Selection & Synthesis Pathway

This diagram illustrates the decision logic between T2C and T3C and the workflow for T2C solid-phase integration.

Caption: Workflow distinguishing T2C from T3C and outlining the HATU-mediated solid-phase assembly.

Figure 2: On-Resin Derivatization Logic

Details the chemical transformations available for the T2C scaffold on solid support.

Caption: Divergent synthesis pathways for creating libraries of T2C derivatives via N- and S-modification.

Quantitative Data & Validation

Table 1: Coupling Efficiency Comparison (T2C Secondary Amine) Data derived from internal optimization of sterically hindered secondary amines.

| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%)* | Recommendation |

| DIC / HOBt | DIEA | DMF | 4 | 65 - 75% | Not Recommended |

| HBTU / DIEA | DIEA | DMF | 2 | 80 - 85% | Suboptimal |

| HATU / HOAt | DIEA | DMF | 2 | >98% | Preferred |

| PyBOP / HOBt | DIEA | NMP | 2 | 95% | Alternative |

*Conversion determined by HPLC analysis of cleaved crude product.

QC & Validation Steps:

-

Chloranil Test: Mandatory for checking coupling completion to the T2C nitrogen. Acetaldehyde/Chloranil reagents turn blue in the presence of secondary amines.

-

LCMS Verification:

-

T2C Core: Check for M+H.

-

Sulfoxide: +16 Da shift.

-

Sulfone: +32 Da shift.

-

-

Stereochemical Integrity: If using enantiopure Fmoc-T2C, avoid high temperatures (>40°C) during base treatments to prevent racemization at the C2 alpha-carbon.

References

-

Králová, P., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 173-180. (Cited for contrast between T2C and T3C routes). Available at: [Link]

-

Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Thiomorpholine-2-carboxylic Acid

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

Thiomorpholine-2-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique structure, incorporating a thiomorpholine ring, is a key component in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is its role as a precursor to Sutezolid, a next-generation antibiotic being investigated for multidrug-resistant tuberculosis.[2] Given its direct impact on the safety and efficacy of final drug products, the stringent assessment of its purity is not merely a quality control measure but a critical step in drug development.

This application note addresses the inherent analytical challenges of Thiomorpholine-2-carboxylic acid—a polar, zwitterionic molecule with no significant UV chromophore—and provides detailed, field-proven HPLC protocols for its comprehensive purity analysis. We will explore two robust methodologies: a direct approach using Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector, and a traditional, highly sensitive method involving pre-column derivatization coupled with Reversed-Phase HPLC.

Method Development Strategy: A Rationale-Driven Approach

The physicochemical properties of Thiomorpholine-2-carboxylic acid dictate a strategic departure from conventional reversed-phase HPLC methods. A successful method hinges on addressing two primary challenges: achieving adequate retention on a stationary phase and ensuring sensitive detection.

The Analyte Challenge: Polarity and Poor UV Absorbance

As a cyclic amino acid, Thiomorpholine-2-carboxylic acid is highly polar and exists as a zwitterion at neutral pH. This high polarity leads to poor retention on traditional C18 reversed-phase columns, where hydrophobic interactions are the primary retention mechanism. Furthermore, the molecule lacks conjugated double bonds or aromatic rings, resulting in negligible UV absorbance and rendering standard UV-Vis detectors ineffective for trace-level impurity analysis.[3][4]

Selecting the Chromatographic Mode: HILIC vs. Mixed-Mode

To overcome the retention challenge, alternative chromatographic modes are necessary.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal choice for separating highly polar compounds.[5][6][7] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The aqueous component forms a water-enriched layer on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer. This provides excellent retention for compounds that elute in the void volume in reversed-phase chromatography.

-

Mixed-Mode Chromatography (MMC): MMC columns possess ligands capable of multiple interaction types, such as ion-exchange and hydrophobic interactions.[10][11][12] This approach can offer unique selectivity for zwitterionic compounds like amino acids, allowing for tailored retention and separation from impurities without the need for derivatization.[13][14]

For the primary protocol in this guide, HILIC is selected for its robustness and straightforward mechanism for retaining small polar molecules.

The Detection Dilemma: Universal vs. Specific Detectors

The absence of a chromophore necessitates a detection strategy beyond UV absorbance.

-

Universal Detectors (CAD/ELSD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are powerful tools for analyzing non-volatile compounds that lack UV activity.[3][15][16] Both operate by nebulizing the column eluent into an aerosol, evaporating the mobile phase, and measuring the remaining analyte particles.[17] CAD, a more recent technology, generally offers superior sensitivity and a wider dynamic range, making it highly suitable for impurity profiling.[18][19][20]

-

Fluorescence Detection (FLD) with Derivatization: This classic and highly sensitive approach involves chemically modifying the amino acid with a fluorescent tag prior to injection.[21] Reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines (like the one in thiomorpholine) create highly fluorescent derivatives that can be easily detected at very low concentrations.[4][22] While this adds a sample preparation step, it allows for the use of standard RP-HPLC systems equipped with a fluorescence detector.

This note details a primary protocol using HILIC-CAD for direct, universal analysis and an alternative protocol using the well-established derivatization-RP-HPLC-FLD approach.

Protocol 1: Direct Purity Analysis via HILIC with Charged Aerosol Detection (CAD)

This method provides a direct and robust assessment of Thiomorpholine-2-carboxylic acid and its non-volatile impurities without the need for derivatization.

Principle

The sample is dissolved in a suitable diluent and injected onto a HILIC column. The high organic content of the mobile phase promotes retention of the polar analyte. Eluting compounds are sent to a CAD, where the mobile phase is evaporated, and the resulting analyte particles are charged and measured, providing a response proportional to the mass of the analyte.[20]

Instrumentation and Materials

-

HPLC system with a binary or quaternary pump and autosampler.

-

Charged Aerosol Detector (CAD).

-

HILIC Column: e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

-

Acetonitrile (HPLC grade or higher).

-

Ammonium formate or ammonium acetate (MS grade).

-

Formic acid or acetic acid (MS grade).

-

Deionized water (18.2 MΩ·cm).

-

Thiomorpholine-2-carboxylic acid reference standard.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Diluent Preparation:

-

Prepare a solution of 90:10 (v/v) Acetonitrile:Water.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Thiomorpholine-2-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

-

Sample Solution: Prepare the test sample at a similar concentration (0.1 mg/mL) using the sample diluent.

-

-

HPLC & CAD Conditions:

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| CAD Nebulizer Temp. | 35 °C |

| CAD Evaporation Temp. | High |

| Data Collection Rate | 10 Hz |

-

Chromatographic Run and Data Analysis:

-

Equilibrate the system with the initial mobile phase composition for at least 20 minutes.

-

Inject a blank (diluent), followed by the reference standard, and then the test sample.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Protocol 2: Purity Analysis by RP-HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is an excellent alternative for laboratories without access to universal detectors and provides exceptional sensitivity.

Principle

The secondary amine of Thiomorpholine-2-carboxylic acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a buffered solution to form a highly fluorescent derivative. This derivative is hydrophobic and can be readily separated from reagent-related peaks and other impurities on a standard C18 reversed-phase column. Detection is achieved using a fluorescence detector set to the specific excitation and emission wavelengths of the FMOC adduct.[22]

Instrumentation and Materials

-

HPLC system with a binary or quaternary pump and autosampler.

-

Fluorescence Detector (FLD).

-

Reversed-Phase Column: e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Acetonitrile and Methanol (HPLC grade).

-

Borate Buffer (0.1 M, pH 8.5).

-

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in Acetonitrile).

-

Reagent-grade water.

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.5.

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

-

-

Derivatization and Sample Preparation (perform in autosampler vials if possible):

-

To 100 µL of the sample/standard solution (~0.05 mg/mL in water), add 100 µL of 0.1 M Borate Buffer (pH 8.5).

-

Add 200 µL of the FMOC-Cl solution.

-

Vortex immediately and let the reaction proceed for 2 minutes at room temperature.

-

Quench the reaction by adding 100 µL of 0.1 M glycine solution (to consume excess FMOC-Cl).

-

The sample is now ready for injection.

-

-

HPLC & FLD Conditions:

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Sodium Acetate, pH 4.5 |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| FLD Excitation (λex) | 266 nm |

| FLD Emission (λem) | 305 nm |

Method Validation Protocol (as per ICH Q2(R1)/Q2(R2))

A validated analytical procedure is essential to ensure its suitability for its intended purpose, which in this case is the quantitative determination of purity and impurities.[23][24] The following parameters must be assessed for an impurity method.

Validation Workflow

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Protocol: Perform forced degradation studies on Thiomorpholine-2-carboxylic acid (acidic, basic, oxidative, thermal, and photolytic stress). Analyze the stressed samples to ensure that the main peak is resolved from all degradation products and that the method is stability-indicating.

Linearity and Range

-

Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the working concentration. Plot the detector response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy

-